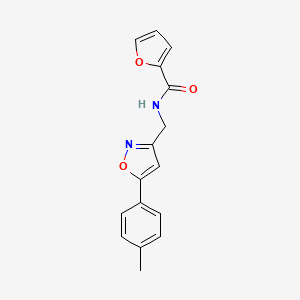![molecular formula C21H23N7 B2443768 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415555-52-9](/img/structure/B2443768.png)
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile is a complex organic compound. Its structure combines a quinoline base with functional groups including a piperazine ring, dimethylamino, and a nitrile. This intricate composition lends itself to a variety of chemical behaviors and applications in scientific research, particularly in medicinal and biological fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile typically involves a multi-step process:
Formation of the Quinoline Core: : Initial steps often include the assembly of the quinoline scaffold through cyclization reactions involving anilines and ketones under acidic conditions.
Introduction of the Piperazine Group: : Piperazine derivatives are introduced through nucleophilic substitution reactions.
Attachment of the Pyrimidinyl Group: : The pyrimidine ring is typically constructed via condensation reactions with the incorporation of methyl and dimethylamino groups.
Industrial Production Methods
For industrial-scale production, optimized conditions focus on high yield and purity:
Catalysts: : Use of efficient catalysts to accelerate reactions.
Solvent Systems: : Selection of solvents that facilitate reactant solubility and product crystallization.
Reaction Environment: : Controlled temperature and pressure to maintain reaction kinetics.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: : The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: : Reduction reactions often target the nitrile group, converting it to primary amines.
Substitution: : Electrophilic and nucleophilic substitutions can modify the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide and peracids.
Reducing Agents: : Lithium aluminum hydride and catalytic hydrogenation.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethanol.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Primary amines.
Substitution: : Varied piperazine and pyrimidine derivatives depending on the substituents.
Wissenschaftliche Forschungsanwendungen
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile has significant applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its interactions with biomolecules and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of advanced materials and coatings.
Wirkmechanismus
This compound exerts its effects through various molecular mechanisms:
Molecular Targets: : Binds to specific enzymes and receptors, affecting their activity.
Pathways Involved: : Modulates signaling pathways such as kinase cascades, altering cellular processes like proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Unique Features
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity, which endow it with distinctive chemical and biological properties.
Similar Compounds
2-{4-[4-(Dimethylamino)phenyl]piperazin-1-yl}quinoline-3-carbonitrile: : Shares a similar core structure but lacks the pyrimidine ring.
2-{4-(Piperazin-1-yl)pyrimidin-2-yl}quinoline-3-carbonitrile: : Differs in the absence of the dimethylamino group.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties for various scientific advancements.
Eigenschaften
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-15-12-19(26(2)3)25-21(23-15)28-10-8-27(9-11-28)20-17(14-22)13-16-6-4-5-7-18(16)24-20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFBUDLYKQVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)
![N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2443686.png)


![N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2443690.png)



![10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2443697.png)

![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)
